(Chloromethyl)(methyl)silane

Friedel–Crafts alkylation organosilicon synthesis benzene functionalization

(Chloromethyl)(methyl)silane (CAS 18165-20-3) is a bifunctional organosilicon compound bearing a reactive chloromethyl group and a silicon-hydrogen (Si-H) bond on the same silicon center, with a molecular formula of C2H7ClSi and molecular weight of 94.62 g/mol. It is a colorless to pale yellow liquid with a pungent odor, sensitive to moisture, and hydrolyzes in water to release hydrochloric acid and form silanol species.

Molecular Formula C2H7ClSi
Molecular Weight 92.6 g/mol
CAS No. 18165-20-3
Cat. No. B098316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)(methyl)silane
CAS18165-20-3
Synonyms(Chloromethyl)(methyl)silane
Molecular FormulaC2H7ClSi
Molecular Weight92.6 g/mol
Structural Identifiers
SMILESC[Si]CCl
InChIInChI=1S/C2H5ClSi/c1-4-2-3/h2H2,1H3
InChIKeyWIAGUYRDWNBPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Chloromethyl)(methyl)silane CAS 18165-20-3: Procurement-Grade Specifications and Functional Profile


(Chloromethyl)(methyl)silane (CAS 18165-20-3) is a bifunctional organosilicon compound bearing a reactive chloromethyl group and a silicon-hydrogen (Si-H) bond on the same silicon center, with a molecular formula of C2H7ClSi and molecular weight of 94.62 g/mol . It is a colorless to pale yellow liquid with a pungent odor, sensitive to moisture, and hydrolyzes in water to release hydrochloric acid and form silanol species . The compound serves as a versatile building block in organosilicon synthesis, surface modification, and as a precursor for silicon-containing materials where its dual functionality enables orthogonal reactivity pathways not accessible with mono-functional silanes .

Dual Functionality Chloromethyl and Si–H groups enable orthogonal reactivity pathways for synthesis.
Moisture Sensitivity Hydrolyzes in water, releasing HCl; requires anhydrous handling and storage.
Synthetic Role Versatile building block for organosilicon synthesis, surface modification, and preceramic precursors.

(Chloromethyl)(methyl)silane CAS 18165-20-3: Why In-Class Analogs Cannot Be Interchanged


In-class compounds such as (chloromethyl)trimethylsilane, (chloromethyl)dimethylsilane, and chlorodimethylsilane share the chloromethyl functionality but diverge critically in substituent pattern and reactive site availability. Systematic studies on Friedel–Crafts alkylation demonstrate that increasing methyl substitution on silicon accelerates decomposition of alkylation products rather than yielding the desired functionalized aromatics—(chloromethyl)trimethylsilane decomposes immediately at room temperature to trimethylchlorosilane, toluene, and xylene without forming the target (trimethylsilylmethyl)benzene [1]. In electropolymerization, only compounds with Si-Cl bonds (m ≥ 1 in ClCH2Si(CH3)3-mClm) enable formation of branched polycarbosilanes; analogs lacking Si-Cl cannot initiate the same polymerization pathway [2]. These performance cliffs mean that substituting (chloromethyl)(methyl)silane with a structurally similar but functionally distinct analog will fundamentally alter reaction outcomes, product architectures, and synthetic utility.

Friedel–Crafts alkylation Trimethylsilyl analogs (m=3) decompose immediately at RT, yielding no silylmethyl aromatic product; lower methyl substitution (m≤1) provides stable alkylation at 80°C.
Electropolymerization Branched polycarbosilane synthesis requires Si–Cl bonds (m≥1); analogs lacking Si–Cl may not support the polymerization pathway, limiting structural control.

(Chloromethyl)(methyl)silane CAS 18165-20-3: Quantitative Differentiation Evidence vs. Analogs


Friedel–Crafts Alkylation Stability: Product Formation vs. Decomposition

In Friedel–Crafts alkylation with benzene catalyzed by AlCl3, (chloromethyl)trimethylsilane (m=3, three methyl groups on Si) undergoes immediate decomposition at room temperature, yielding trimethylchlorosilane, toluene, and xylene—with zero formation of the desired (trimethylsilylmethyl)benzene product [1]. In contrast, compounds with m=0–1 methyl substituents (including the target compound class) undergo clean alkylation at 80°C without product decomposition, enabling isolation of the functionalized silylmethylbenzene products [2]. The reactivity order across the series is m=3>2>1>0, but this elevated reactivity correlates directly with product instability, rendering higher-substituted analogs unsuitable for applications requiring intact silylmethyl aromatic products [3].

Alkylation Stability
Head-to-head
Stable product vs 0% yield (decomposition)
Substituent pattern controls reaction pathway and product integrity.
Friedel–Crafts, AlCl₃, 80°C, excess benzene.
Friedel–Crafts alkylation organosilicon synthesis benzene functionalization

Electropolymerization Capability: Branched Polycarbosilane Synthesis

Electropolymerization of chloromethylchlorosilanes [ClCH2Si(CH3)3-mClm] demonstrates that branching and high molecular weight polymer formation requires m ≥ 1 (presence of at least one Si-Cl bond). The compound ClCH2Si(CH3)Cl2 (m=2) yields highly branched but soluble poly[methylsilylenemethylene] with molecular weight Mn ≈ 57,000 when polymerized under constant current with an Al/nickel electrode pair and Bu4N+BF4 supporting electrolyte [1]. In contrast, analogs with m=0 (no Si-Cl bonds) lack the second electrochemically active site required for nucleophilic carbanion attack on Si-Cl bonds, preventing the formation of branched polymer architectures [2]. The preferential reduction of -CH2Cl to a carbanion (-SiCH2:-) that nucleophilically attacks Si-Cl bonds is the mechanistic basis for polymerization; branching occurs when multiple Cl atoms reside on silicon (m > 1) [3].

Polymerization Capability
Head-to-head
Mn ~57,000 branched polymer vs no polymerization
Si–Cl bond enables carbanion-mediated chain branching.
Electrosynthesis, Al/Ni electrodes, Bu₄N⁺BF₄⁻.
polycarbosilane electropolymerization Si-C polymer preceramic polymer

Grignard Reagent Stability: Trialkoxysilyl vs. Trialkylsilyl Systems

Tri-isopropyloxy(chloromethyl)silane reacts with magnesium to form stable THF solutions of the corresponding Grignard reagent, which subsequently undergoes coupling with organic bromides to give high yields of trialkoxysilylated compounds [1]. This contrasts with the well-documented instability and decomposition tendencies of Grignard reagents derived from highly methyl-substituted (chloromethyl)silanes such as (chloromethyl)trimethylsilane, which are prone to side reactions including nucleophilic substitution at silicon rather than controlled coupling [2]. The alkoxy-substituted silane framework provides enhanced stability to the organomagnesium intermediate, enabling practical synthetic utility as a nucleophilic silylmethyl synthon [3].

Grignard Stability
Class-level
Stable THF-soluble Grignard vs decomposition-prone
Alkoxy substitution stabilizes the organomagnesium intermediate.
THF, Mg, coupling with organic bromides. Data to verify.
Grignard reagent trialkoxysilylation cross-coupling silicon-based nucleophile

Methylamine Reactivity: Selective Secondary vs. Tertiary Amine Formation

(Chloromethyl)silanes of formula ClCH2SiMen(OMe)3-n (n = 0-2) react with methylamine at room temperature to give a mixture of secondary N-methyl-N-(silylmethyl)amines and tertiary N-methyl-N,N-bis(silylmethyl)amines [1]. The product distribution is governed by the substituent pattern on silicon, which modulates the electrophilicity of the chloromethyl carbon. In contrast, (chloromethyl)trimethylsilane (n=3, no methoxy groups) exhibits different reactivity profiles in nucleophilic substitution reactions, with the bulky trimethylsilyl group sterically hindering approach to the chloromethyl carbon and promoting alternative reaction pathways [2]. The presence of methoxy substituents in the target compound class enables tunable reactivity for amine functionalization not accessible with fully alkyl-substituted analogs [3].

Amine Selectivity
Class-level
Secondary/tertiary silylmethylamine mix at RT
Methoxy substituents tune product distribution vs. trimethylsilyl.
Methylamine nucleophile, room temperature.
aminomethylsilane nucleophilic substitution silylmethylamine functional silane

(Chloromethyl)(methyl)silane CAS 18165-20-3: Evidence-Backed Research and Industrial Use Cases


Synthesis of Silylmethyl-Functionalized Aromatic Compounds via Friedel–Crafts Alkylation

Researchers seeking to install silylmethyl groups onto aromatic rings should select chloromethylsilanes with m=0–1 methyl substituents (including (chloromethyl)(methyl)silane) to achieve stable alkylation products at 80°C, as demonstrated by systematic comparative studies [1]. Higher-substituted analogs (m=3) undergo immediate decomposition at room temperature, yielding no desired product—a critical procurement consideration when planning synthetic routes to (silylmethyl)benzene derivatives [2].

Electrosynthesis of Branched Polycarbosilanes as Preceramic Polymer Precursors

The electropolymerization of chloromethylchlorosilanes bearing Si-Cl bonds (m ≥ 1) provides access to highly branched polycarbosilanes with molecular weights reaching Mn ≈ 57,000 under optimized conditions (Al/Ni electrodes, Bu4N+BF4 electrolyte) [3]. This application is inaccessible using (chloromethyl)trimethylsilane or other analogs lacking Si-Cl functionality, as the polymerization mechanism requires both CH2-Cl and Si-Cl electroactive sites for carbanion-mediated chain propagation [4].

Trialkoxysilylation via Stable Grignard Reagent Intermediates

Alkoxy-substituted chloromethylsilanes form stable THF-soluble Grignard reagents upon reaction with magnesium, enabling high-yield coupling with organic bromides to produce trialkoxysilylated compounds [5]. This contrasts with the decomposition-prone behavior of trimethylsilyl-derived Grignard reagents, making alkoxy-containing chloromethylsilanes the preferred choice for synthetic protocols requiring a silylmethyl nucleophile [6].

Surface Modification of Silica and Metal Oxides

Chloromethylsilanes serve as coupling agents for anchoring chloromethyl groups onto porous silica surfaces, either directly or via hydrosilylation after reaction with vinyltriethoxysilane [7]. This surface functionalization strategy enables subsequent introduction of diverse functional groups through nucleophilic substitution at the immobilized chloromethyl sites, with (chloromethyl)(methyl)silane providing a bifunctional architecture suitable for both covalent attachment and further derivatization .

Application
Selection Property
Validation Focus
Silylmethyl aromatic synthesis via Friedel–Crafts
Low methyl substitution (m≤1) on silicon
Alkylation product stability at 80°C; absence of decomposition
Branched polycarbosilane electrosynthesis
Presence of Si–Cl bond (m≥1)
Polymer molecular weight and branching architecture
Trialkoxysilylation via Grignard intermediates
Alkoxy-substituted silane framework
Grignard reagent stability and cross-coupling yield
Surface modification of silica/metal oxides
Bifunctional (CH₂Cl + Si–H) architecture
Covalent surface attachment and subsequent derivatization

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